molecular formula C7H7F2NO2 B8707278 3-(Difluoromethoxy)-2-methoxypyridine

3-(Difluoromethoxy)-2-methoxypyridine

Cat. No. B8707278
M. Wt: 175.13 g/mol
InChI Key: RTVNNDXQNVVSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethoxy)-2-methoxypyridine is a useful research compound. Its molecular formula is C7H7F2NO2 and its molecular weight is 175.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethoxy)-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethoxy)-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Difluoromethoxy)-2-methoxypyridine

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

3-(difluoromethoxy)-2-methoxypyridine

InChI

InChI=1S/C7H7F2NO2/c1-11-6-5(12-7(8)9)3-2-4-10-6/h2-4,7H,1H3

InChI Key

RTVNNDXQNVVSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As shown in step 3-ii of Scheme 3, an excess of sodium metal was dissolved into 20 mL anhydrous methanol and 2-chloro-3-(difluoromethoxy)pyridine (2.0 g, 11.1 mmol) in anhydrous methanol was added. The reaction mixture was stirred in a sealed vessel at 100° C. for 6 hours. The volatiles were removed under reduced pressure and the residue was partitioned between EtOAc and brine. The brine was extracted with EtOAc and the combined organics were dried over Na2SO4, filtered, and the volatiles removed under reduced pressure. The product was purified by silica gel chromatography (DCM) to yield 3-(difluoromethoxy)-2-methoxypyridine as a colorless oil (Compound 1007, 1.1 g, 56% yield: ESMS (M+H) 176.
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Synthesis routes and methods II

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